

Spectroscopic Analysis of Allyl Heptanoate: A Technical Guide

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Compound of Interest

Compound Name: *Allyl Heptanoate*

Cat. No.: *B090113*

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This technical guide provides an in-depth overview of the spectroscopic data for **allyl heptanoate**, a key fragrance and flavor compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ^1H and ^{13}C NMR data for **allyl heptanoate**.

^1H NMR Data

Table 1: ^1H NMR Chemical Shifts and Coupling Constants for **Allyl Heptanoate**

Protons	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-2'	5.98 - 5.88	m	
H-3' (trans)	5.30	dq	J = 17.2, 1.5
H-3' (cis)	5.21	dq	J = 10.4, 1.3
H-1'	4.57	dt	J = 5.7, 1.4
H-2	2.31	t	J = 7.5
H-3	1.68 - 1.58	m	
H-4, H-5, H-6	1.35 - 1.25	m	
H-7	0.89	t	J = 6.8

Note: The chemical shifts are referenced to a standard solvent signal. Multiplicity is abbreviated as m (multiplet), dq (doublet of quartets), dt (doublet of triplets), and t (triplet).

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for **Allyl Heptanoate**

Carbon Atom	Chemical Shift (ppm)
C-1 (C=O)	173.4
C-2'	132.3
C-3'	118.1
C-1'	65.0
C-2	34.4
C-4	31.5
C-3	28.9
C-5	24.9
C-6	22.5
C-7	14.0

Note: The chemical shifts are referenced to a standard solvent signal.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A small amount of **allyl heptanoate** is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to calibrate the chemical shift scale to 0 ppm.

Instrumentation: The spectra are acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR.

Data Acquisition: For ^1H NMR, a standard pulse sequence is used to acquire the free induction decay (FID), which is then Fourier transformed to obtain the spectrum. For ^{13}C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Absorption Data

Table 3: Key IR Absorption Bands for **Allyl Heptanoate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3080	Medium	=C-H stretch (alkene)
2957, 2931, 2859	Strong	C-H stretch (alkane)
1742	Strong	C=O stretch (ester)
1647	Medium	C=C stretch (alkene)
1171	Strong	C-O stretch (ester)
988, 925	Strong	=C-H bend (alkene)

Experimental Protocol for IR Spectroscopy

Sample Preparation: For a liquid sample like **allyl heptanoate**, the spectrum is typically recorded using the neat liquid. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.

Instrumentation: The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The instrument's software automatically subtracts the background spectrum to produce the final spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z). This provides information about the molecular weight and fragmentation pattern of the compound.

Mass Spectrometry Data

Table 4: Major Fragments in the Mass Spectrum of **Allyl Heptanoate**

m/z	Relative Intensity (%)	Proposed Fragment
41	100	$[\text{C}_3\text{H}_5]^+$ (Allyl cation)
43	85	$[\text{C}_3\text{H}_7]^+$
55	50	$[\text{C}_4\text{H}_7]^+$
71	30	$[\text{C}_5\text{H}_{11}]^+$
85	20	$[\text{C}_6\text{H}_{13}]^+$
113	15	$[\text{CH}_3(\text{CH}_2)_5\text{CO}]^+$ (Heptanoyl cation)
129	5	$[\text{M} - \text{C}_3\text{H}_5]^+$
170	<5	$[\text{M}]^+$ (Molecular ion)

Experimental Protocol for Mass Spectrometry

Sample Introduction: **Allyl heptanoate** is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities. The GC separates compounds based on their volatility and interaction with a stationary phase in a capillary column.

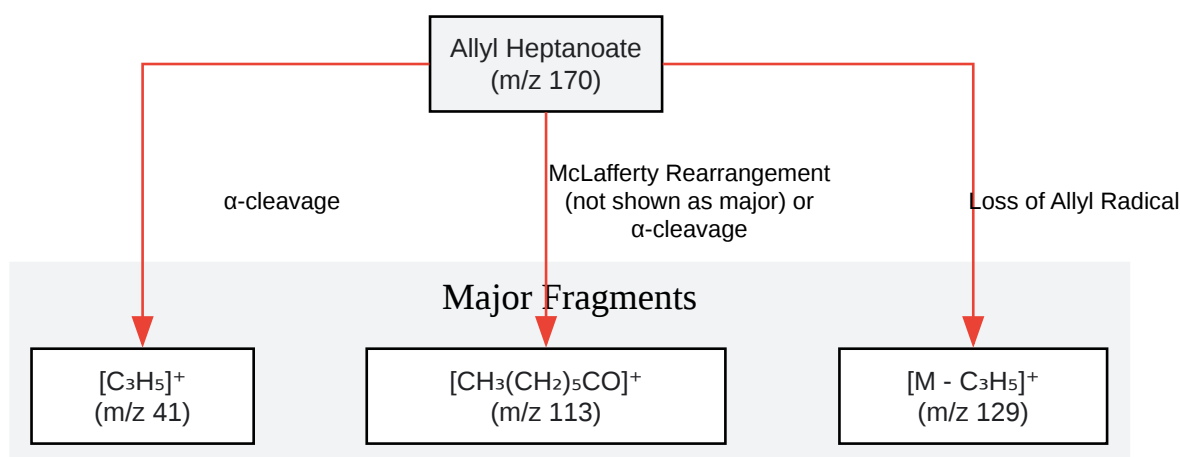
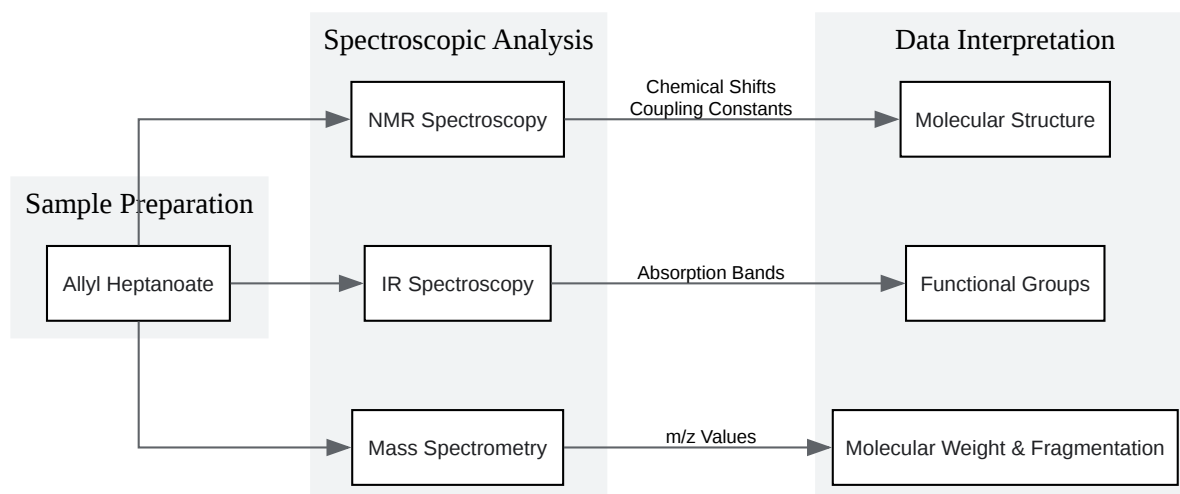
Ionization: Electron Ionization (EI) is a common method used for this type of analysis. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.



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